molecular formula C23H23N5O5 B2945081 3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021030-90-9

3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Katalognummer: B2945081
CAS-Nummer: 1021030-90-9
Molekulargewicht: 449.467
InChI-Schlüssel: GDBKMCHLHCDFLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a triazolo-pyridazine derivative characterized by a benzamide core substituted with 3,5-dimethoxy groups and a triazolo[4,3-b]pyridazine moiety linked via an ethoxyethyl chain. Its design incorporates methoxy substituents, which may enhance metabolic stability and blood-brain barrier permeability compared to non-polar analogs.

Eigenschaften

IUPAC Name

3,5-dimethoxy-N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-30-17-6-4-15(5-7-17)22-26-25-20-8-9-21(27-28(20)22)33-11-10-24-23(29)16-12-18(31-2)14-19(13-16)32-3/h4-9,12-14H,10-11H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBKMCHLHCDFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3,5-Dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

Antiviral Activity

Research indicates that compounds similar to 3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide exhibit significant antiviral properties. In particular, derivatives of triazole have shown promise against various viral infections. For instance, studies highlighted that certain triazole derivatives had effective inhibitory concentrations in the low micromolar range against viral replication in cell lines like MT-4 cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Benzotriazole derivatives have demonstrated antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in similar compounds has been linked to enhanced antimicrobial activity due to increased membrane permeability and interaction with bacterial cell walls .

Anticancer Properties

Preliminary studies indicate that 3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide may possess anticancer properties. Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific IC50 values for related compounds have been reported in the range of 130–263 μM against various cancer cell lines .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication and tumor growth.
  • Membrane Interaction : Its hydrophobic nature allows it to interact with lipid membranes, enhancing its ability to penetrate cells and exert effects on intracellular targets.
  • Receptor Modulation : It may modulate receptor activity involved in signal transduction pathways critical for cellular proliferation and survival.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of triazole derivatives similar to the compound , researchers found that certain modifications led to increased affinity for viral proteins. The most active derivative showed an EC50 value of 0.20 μM against a specific viral target in MT-4 cells .

Case Study 2: Antimicrobial Testing

A series of benzotriazole derivatives were tested for their antimicrobial properties. One derivative demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/ml against Candida albicans, indicating significant antifungal potential. The structure-activity relationship suggested that modifications at specific positions on the benzotriazole ring could enhance activity against fungal pathogens .

Vergleich Mit ähnlichen Verbindungen

Core Scaffold and Substituent Variations

The compound shares structural homology with several triazolo-pyridazine derivatives and benzamide-linked molecules (Table 1):

Compound Name / ID Core Structure Key Substituents Reference
Target Compound Triazolo[4,3-b]pyridazine 3-(4-Methoxyphenyl), 3,5-dimethoxybenzamide, ethoxyethyl linker
L838417 Triazolo[4,3-b]pyridazine 7-tert-butyl, 2,5-difluorophenyl, 6-(2-methyltriazol-3-ylmethoxy)
TPA023 Triazolo[4,3-b]pyridazine 3-(2-Fluorophenyl), 6-(2-ethyltriazol-3-ylmethoxy), 7-tert-butyl
Compound 1 () Pyridin-2-amine + benzamide 4-((3,5-Dimethylisoxazol-4-yl)methoxy), 6-methylpyridin-2-amine
Compound 16 () Triazolo[4,3-a]pyrazine + benzamide 3,5-Di-tert-butyl-4-hydroxybenzamide, phenoxyethyl linker

Key Observations :

  • Triazolo-Pyridazine Derivatives: L838417 and TPA023 share the triazolo[4,3-b]pyridazine core but differ in substituents.
  • Benzamide-Linked Compounds : Compound 1 () and Compound 16 () utilize benzamide motifs but lack the triazolo-pyridazine scaffold, indicating divergent pharmacological targets .

Pharmacological and Functional Comparisons

GABAA Receptor Selectivity

Triazolo-pyridazines like L838417 and TPA023 exhibit subtype selectivity:

  • TPA023 : α2/α3-selective partial agonist with anxiolytic effects and minimal sedation .
  • L838417 : Partial agonist at α2/α3/α5 subtypes, demonstrating anxiolytic activity without motor impairment .
  • Methoxy substituents could reduce CYP450 metabolism, improving pharmacokinetics compared to tert-butyl analogs .

Antioxidant Activity (Non-GABAA Targets)

Compound 16 () incorporates a 3,5-di-tert-butyl-4-hydroxybenzamide group, conferring antioxidant properties via radical scavenging . The target compound’s 3,5-dimethoxybenzamide lacks hydroxyl groups, likely eliminating this activity but improving CNS penetration.

Physicochemical Properties

  • Lipophilicity : The target compound’s methoxy groups (logP ~2.5–3.0) may offer balanced solubility compared to L838417’s tert-butyl group (logP ~4.0) .
  • Molecular Weight : At ~520 g/mol, the compound exceeds Lipinski’s rule of five, a common trait in CNS drugs due to extended aromatic systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.